Amperozidhydrochlorid

Übersicht

Beschreibung

Amperozid-Hydrochlorid ist eine atypische Antipsychotika-Verbindung der Diphenylbutylpiperazin-Klasse. Es wirkt hauptsächlich als Antagonist an den 5-HT2A-Rezeptoren, hemmt die Dopamin-Freisetzung und verändert die Feuerraten dopaminerger Neuronen . Es wurde ursprünglich zur Behandlung von Schizophrenie beim Menschen untersucht, wurde jedoch für diesen Zweck nie klinisch eingesetzt. Stattdessen findet es seine Hauptanwendung in der Veterinärmedizin, wo es zur Minimierung von Aggression und Stress bei intensiv gehaltenen Schweinen eingesetzt wird .

Herstellungsmethoden

Der synthetische Weg für Amperozid-Hydrochlorid beinhaltet die Reaktion von N-Ethylpiperazin mit 4,4-Bis(4-fluorphenyl)butylchlorid unter Bildung der Zwischenverbindung, die dann durch eine Reihe von chemischen Reaktionen zu Amperozid-Hydrochlorid umgewandelt wird . Industrielle Produktionsmethoden beinhalten typischerweise die Optimierung von Reaktionsbedingungen wie Temperatur, Druck und der Verwendung von Katalysatoren, um Ausbeute und Reinheit zu maximieren .

Wissenschaftliche Forschungsanwendungen

Amperozid-Hydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung in Studien verwendet, die die Synthese und Reaktivität von Diphenylbutylpiperazin-Derivaten untersuchen.

Biologie: Forschungen zu seinen Auswirkungen auf Neurotransmittersysteme, insbesondere Serotonin und Dopamin, liefern Einblicke in die Mechanismen atypischer Antipsychotika.

Medizin: Obwohl es beim Menschen nicht klinisch eingesetzt wird, dient es als Modellverbindung für die Untersuchung der Pharmakodynamik und Pharmakokinetik von Antipsychotika.

Industrie: In der Veterinärmedizin wird es eingesetzt, um Aggression und Stress bei Schweinen zu reduzieren, wodurch ihr Wohlbefinden und ihre Produktivität verbessert werden

Wirkmechanismus

Amperozid-Hydrochlorid entfaltet seine Wirkung, indem es 5-HT2A-Rezeptoren antagonisiert, was die Dopamin-Freisetzung hemmt und die Feuerraten dopaminerger Neuronen verändert . Dieser Mechanismus wird für seine antipsychotischen Eigenschaften verantwortlich gehalten. Die beteiligten molekularen Ziele umfassen die 5-HT2A-Rezeptoren und dopaminerge Neuronen, die eine entscheidende Rolle bei der Regulation von Stimmung und Verhalten spielen .

Wirkmechanismus

Target of Action

Amperozide hydrochloride, also known as Amperozide HCl, is an atypical antipsychotic of the diphenylbutylpiperazine class . Its primary target is the 5-HT2A receptor , a subtype of the serotonin receptor . This receptor plays a crucial role in the function of the central nervous system, particularly in the pathways for mood, anxiety, and schizophrenia .

Mode of Action

Amperozide HCl acts as an antagonist at the 5-HT2A receptor . In addition to this, Amperozide HCl inhibits dopamine release and alters the firing pattern of dopaminergic neurons . This dual action on both serotonin and dopamine systems is what gives Amperozide HCl its unique properties .

Biochemical Pathways

It is known that the drug has a significant impact on the serotonergic and dopaminergic systems . By blocking the 5-HT2A receptors and inhibiting dopamine release, Amperozide HCl can alter the balance of neurotransmitters in the brain . This can lead to changes in mood, perception, and behavior .

Result of Action

The antagonism of the 5-HT2A receptors and the inhibition of dopamine release by Amperozide HCl can lead to a variety of effects. In the context of its use in veterinary medicine, it is typically employed to minimize aggression and stress in intensively farmed pigs . In the context of its potential use as an antipsychotic, these actions could help to alleviate symptoms of disorders like schizophrenia .

Biochemische Analyse

Biochemical Properties

Amperozide Hydrochloride antagonizes 5-HT2A receptors . It inhibits dopamine release and alters the firing of dopaminergic neurons . This interaction with the 5-HT2A receptors and dopaminergic neurons plays a crucial role in its biochemical reactions.

Cellular Effects

Amperozide Hydrochloride influences cell function by inhibiting dopamine release and altering the firing pattern of dopaminergic neurons . This can have significant effects on cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Amperozide Hydrochloride involves its antagonistic action on 5-HT2A receptors . It does not block dopamine receptors but inhibits dopamine release and alters the firing pattern of dopaminergic neurons .

Vorbereitungsmethoden

The synthetic route for amperozide hydrochloride involves the reaction of N-ethylpiperazine with 4,4-bis(4-fluorophenyl)butyl chloride to form the intermediate compound, which is then converted to amperozide hydrochloride through a series of chemical reactions . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .

Analyse Chemischer Reaktionen

Amperozid-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können seine chemische Struktur verändern, was möglicherweise seine pharmakologischen Eigenschaften beeinflusst.

Substitution: Substitutionsreaktionen mit gängigen Reagenzien können seine funktionellen Gruppen verändern, was zur Bildung neuer Derivate führt.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren zur Erleichterung von Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab.

Vergleich Mit ähnlichen Verbindungen

Amperozid-Hydrochlorid ist unter den atypischen Antipsychotika einzigartig aufgrund seines spezifischen Rezeptorbindungsprofils und seiner Hauptanwendung in der Veterinärmedizin. Ähnliche Verbindungen umfassen:

Clozapin: Ein weiteres atypisches Antipsychotikum mit einem anderen Rezeptorbindungsprofil, das klinisch beim Menschen eingesetzt wird.

Risperidon: Ein atypisches Antipsychotikum mit einer breiteren Rezeptoraktivität, das ebenfalls in der Humanmedizin eingesetzt wird.

Olanzapin: Ähnlich wie Risperidon, mit einer Vielzahl von Rezeptorzielen und klinischen Anwendungen beim Menschen.

Die Einzigartigkeit von Amperozid-Hydrochlorid liegt in seinem selektiven Einsatz in der Veterinärmedizin und seinem spezifischen Rezeptor-Antagonismus-Profil .

Eigenschaften

IUPAC Name |

4-[4,4-bis(4-fluorophenyl)butyl]-N-ethylpiperazine-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29F2N3O.ClH/c1-2-26-23(29)28-16-14-27(15-17-28)13-3-4-22(18-5-9-20(24)10-6-18)19-7-11-21(25)12-8-19;/h5-12,22H,2-4,13-17H2,1H3,(H,26,29);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQHKNWFXHBJIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCN(CC1)CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClF2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75558-90-6 (Parent) | |

| Record name | Amperozide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075529736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID501019079 | |

| Record name | Amperozide hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75529-73-6, 86725-37-3 | |

| Record name | Amperozide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075529736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amperozide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086725373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amperozide hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMPEROZIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V2171U69N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

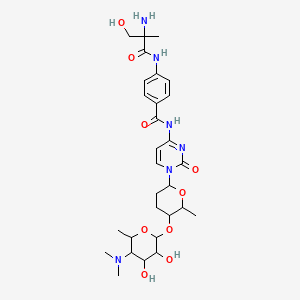

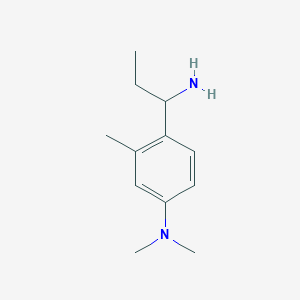

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline](/img/structure/B1664852.png)